5-Bromo-3-(phenylethynyl)pyridin-2-amine
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Overview
Description
5-Bromo-3-(phenylethynyl)pyridin-2-amine is an organic compound with the molecular formula C13H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a phenylethynyl group at the 3-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(phenylethynyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and optimization of reaction conditions are crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(phenylethynyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to introduce additional substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Sonogashira Coupling: Copper(I) iodide (CuI) as a co-catalyst, along with palladium catalyst and an amine base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Sonogashira coupling can produce complex aromatic compounds .
Scientific Research Applications
5-Bromo-3-(phenylethynyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(phenylethynyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity and specificity, while the bromine atom can influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trimethylsilyl)ethynyl)pyridin-2-amine: Similar structure but with a trimethylsilyl group instead of a phenyl group.
2-Amino-3-bromo-5-methylpyridine: Similar pyridine core with different substituents.
Uniqueness
5-Bromo-3-(phenylethynyl)pyridin-2-amine is unique due to the presence of both a phenylethynyl group and a bromine atom, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and a valuable tool in scientific research .
Properties
IUPAC Name |
5-bromo-3-(2-phenylethynyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-8-11(13(15)16-9-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXQOWSVIDMNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(N=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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